An In-Depth Technical Guide to PC Biotin-PEG3-Azide: A Photocleavable Tool for Advanced Bioconjugation and Proteomics
An In-Depth Technical Guide to PC Biotin-PEG3-Azide: A Photocleavable Tool for Advanced Bioconjugation and Proteomics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PC Biotin-PEG3-Azide, a versatile chemical probe that integrates photocleavable biotin (B1667282) technology with click chemistry for advanced applications in life sciences. We will delve into its core properties, mechanism of action, and provide detailed experimental protocols for its use in labeling, capture, and release of biomolecules.
Core Concepts: Understanding PC Biotin-PEG3-Azide
PC Biotin-PEG3-Azide is a multifunctional reagent designed for the selective labeling and reversible capture of biomolecules.[1][2] Its structure is engineered with four key components, each serving a distinct purpose:
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Photocleavable (PC) Linker: At the heart of the molecule is a nitrobenzyl-based linker that can be precisely cleaved upon exposure to UV light (typically around 365 nm).[1][3] This allows for the controlled release of captured biomolecules under mild conditions, preserving their integrity for downstream analysis.[4][5]
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Biotin Moiety: This provides a high-affinity binding handle for streptavidin or avidin-conjugated surfaces, such as beads or plates.[1][2] The exceptionally strong biotin-streptavidin interaction allows for efficient enrichment of labeled molecules even from complex biological samples.[4][5]
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PEG3 Spacer: A short polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the entire molecule and reduces steric hindrance.[1][2] This ensures efficient access of both the biotin and the azide (B81097) groups to their respective binding partners.
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Azide Group: This functional group enables the covalent attachment of the probe to alkyne-modified biomolecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][6]
Quantitative Data Summary
For clarity and easy comparison, the key quantitative properties of PC Biotin-PEG3-Azide are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C35H55N9O12S | [3] |
| Molecular Weight | 825.9 g/mol | [3] |
| Purity | ≥95% | [1][3] |
| Photocleavage Wavelength | ~365 nm | [3] |
| Storage Conditions | -20°C | [3] |
Mechanism of Action: A Two-Step Process
The utility of PC Biotin-PEG3-Azide lies in its sequential, two-step mechanism of action: covalent labeling via click chemistry followed by affinity capture and subsequent photorelease.
Step 1: Covalent Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide group of PC Biotin-PEG3-Azide reacts specifically with a terminal alkyne on a target biomolecule in the presence of a Cu(I) catalyst. This "click" reaction forms a stable triazole linkage, covalently attaching the photocleavable biotin tag to the molecule of interest. This reaction is bio-orthogonal, meaning it does not interfere with native biological processes.
Step 2: Affinity Capture and Photocleavage
Once labeled, the biotinylated biomolecule can be efficiently captured and enriched using streptavidin-coated solid supports. After washing away unbound components, the captured molecule is released by irradiating the sample with UV light at approximately 365 nm. The light energy cleaves the nitrobenzyl linker, liberating the biomolecule from the biotin and the solid support. A small molecular fragment remains on the labeled protein after cleavage.[4][5]
Experimental Protocols
The following are detailed methodologies for the key experiments involving PC Biotin-PEG3-Azide. These protocols are representative and may require optimization for specific applications.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol outlines the general steps for labeling an alkyne-modified protein with PC Biotin-PEG3-Azide.
Materials:
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Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
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PC Biotin-PEG3-Azide
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Copper(II) sulfate (B86663) (CuSO4)
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Reducing agent (e.g., Sodium Ascorbate, THPTA)
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Copper-chelating ligand (e.g., TBTA)
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DMSO (for dissolving reagents)
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Desalting column or dialysis cassette
Procedure:
-
Prepare Stock Solutions:
-
Dissolve PC Biotin-PEG3-Azide in DMSO to a final concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in water (prepare fresh).
-
Dissolve TBTA in DMSO to a final concentration of 10 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 µM.
-
Add PC Biotin-PEG3-Azide to a final concentration of 100-500 µM.
-
Add TBTA to a final concentration of 100 µM.
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Add CuSO4 to a final concentration of 50 µM.
-
Initiate the reaction by adding Sodium Ascorbate to a final concentration of 1 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle shaking.
-
-
Purification:
-
Remove excess reagents by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
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Affinity Capture and Photocleavage Protocol
This protocol describes the enrichment of the biotinylated protein and its subsequent release.
Materials:
-
Biotinylated protein from the CuAAC reaction
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
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Elution Buffer (e.g., PBS or other buffer suitable for downstream applications)
-
UV lamp (365 nm)
Procedure:
-
Bead Preparation:
-
Wash the streptavidin beads three times with Wash Buffer according to the manufacturer's instructions.
-
-
Affinity Capture:
-
Add the biotinylated protein sample to the washed beads.
-
Incubate for 1 hour at room temperature with gentle rotation to allow for binding.
-
-
Washing:
-
Pellet the beads using a magnetic stand or by centrifugation.
-
Remove the supernatant and wash the beads three times with Wash Buffer to remove non-specifically bound proteins.
-
-
Photocleavage:
-
Resuspend the beads in a minimal volume of Elution Buffer.
-
Transfer the bead suspension to a UV-transparent plate or tube.
-
Irradiate the sample with a 365 nm UV lamp for 10-30 minutes. The optimal irradiation time should be determined empirically.
-
-
Elution:
-
Pellet the beads and carefully collect the supernatant containing the released protein.
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Visualizing the Workflow and Mechanism
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow of PC Biotin-PEG3-Azide.
Caption: Logical relationship of PC Biotin-PEG3-Azide components and mechanism.
Applications in Research and Drug Development
The unique properties of PC Biotin-PEG3-Azide make it a powerful tool for a variety of applications:
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Proteomics: It enables the enrichment and identification of specific protein populations, such as newly synthesized proteins or those with specific post-translational modifications.
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Drug Discovery: It can be used to identify the cellular targets of small molecule drugs by attaching the probe to a drug candidate.
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Chemical Biology: It facilitates the study of biomolecular interactions in their native environment with temporal control over the release of interacting partners.
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Diagnostics: The ability to selectively capture and release target molecules holds promise for the development of novel diagnostic assays.
Conclusion
PC Biotin-PEG3-Azide is a sophisticated chemical probe that provides researchers with a robust method for the controlled labeling, capture, and release of biomolecules. Its combination of a photocleavable linker, a high-affinity biotin tag, and a versatile azide handle for click chemistry makes it an invaluable tool for advancing our understanding of complex biological systems and for the development of new therapeutics and diagnostics. The detailed protocols and conceptual diagrams provided in this guide serve as a starting point for the successful implementation of this technology in your research endeavors.
References
- 1. Design and synthesis of a photocleavable biotinylated nucleotide for DNA analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotin-Conjugated Cellulose Nanofibers Prepared via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) “Click” Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
